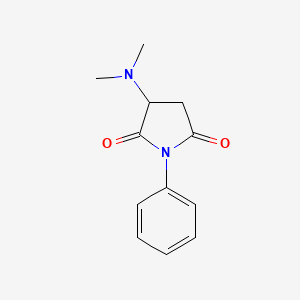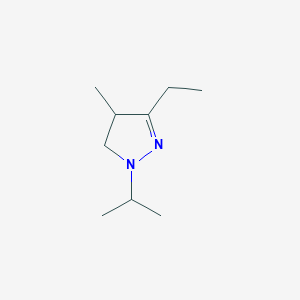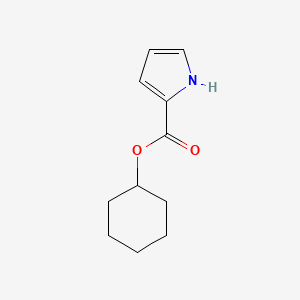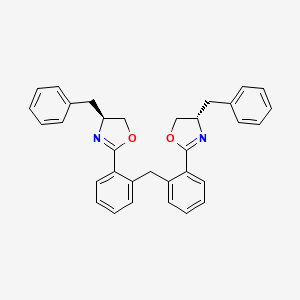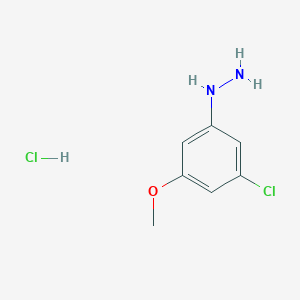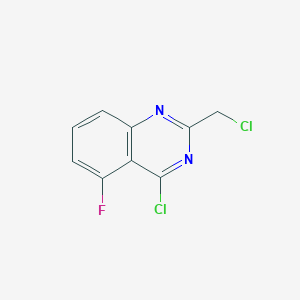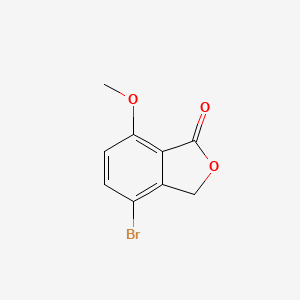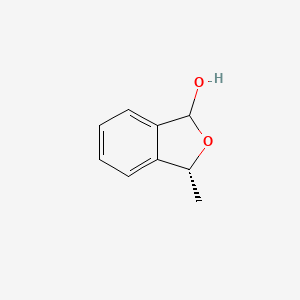
(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol is an organic compound with a unique structure that includes a dihydroisobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol typically involves the reduction of specific precursors using borane or various borane complexes . The reaction conditions often require low temperatures to ensure the selective reduction of the desired stereoisomer.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would likely be applied to produce this compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Further reduction can alter the compound’s structure and properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more complex furan derivative, while substitution could introduce new functional groups that enhance the compound’s utility in different applications .
Aplicaciones Científicas De Investigación
(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or resins .
Mecanismo De Acción
The mechanism of action of (3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-3-(aminomethyl)-9-methoxy-1,2,3,4-tetrahydro-5H-1benzothieno[3,2-e][1,4]diazepin-5-one
- (3R)-4,4-Difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid
Uniqueness
(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol is unique due to its specific dihydroisobenzofuran ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective .
Propiedades
Fórmula molecular |
C9H10O2 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
(3R)-3-methyl-1,3-dihydro-2-benzofuran-1-ol |
InChI |
InChI=1S/C9H10O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6,9-10H,1H3/t6-,9?/m1/s1 |
Clave InChI |
GVZFPWCBUWAGHL-VJSCVCEBSA-N |
SMILES isomérico |
C[C@@H]1C2=CC=CC=C2C(O1)O |
SMILES canónico |
CC1C2=CC=CC=C2C(O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874483.png)


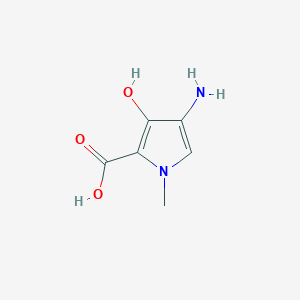
![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
